N-(1-cyano-1-cyclopropylethyl)-2-[(3-methylbutan-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1-cyclopropylethyl)-2-[(3-methylbutan-2-yl)sulfanyl]acetamide: is a synthetic organic compound with a complex structure It features a cyano group, a cyclopropyl ring, and a sulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[(3-methylbutan-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the cyano group: This step can involve nucleophilic substitution reactions where a suitable leaving group is replaced by a cyano group using reagents like sodium cyanide.
Attachment of the sulfanyl group: This can be done through thiolation reactions, where a thiol group is introduced using reagents like thiourea or thiols.
Formation of the acetamide backbone: This involves amidation reactions, where an amine reacts with an acyl chloride or anhydride to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1-cyclopropylethyl)-2-[(3-methylbutan-2-yl)sulfanyl]acetamide: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium cyanide, thiourea.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-cyano-1-cyclopropylethyl)-2-[(3-methylbutan-2-yl)sulfanyl]acetamide:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-[(3-methylbutan-2-yl)sulfanyl]acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the sulfanyl group can participate in redox reactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
N-(1-cyano-1-cyclopropylethyl)-2-[(3-methylbutan-2-yl)sulfanyl]acetamide: can be compared with other compounds that have similar functional groups:
This compound: vs. : Both contain amide groups, but the presence of the cyano and sulfanyl groups in the former adds unique reactivity.
This compound: vs. : Both can undergo similar substitution reactions, but the cyclopropyl and sulfanyl groups in the former provide additional sites for chemical modification.
Conclusion
This compound: is a versatile compound with potential applications in various scientific fields. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable building block for the synthesis of more complex molecules. Further research into its properties and applications could uncover new uses for this intriguing compound.
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(3-methylbutan-2-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2OS/c1-9(2)10(3)17-7-12(16)15-13(4,8-14)11-5-6-11/h9-11H,5-7H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZQSTRTGJQOKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)SCC(=O)NC(C)(C#N)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.